Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a nitro group and a methyl ester group attached to the triazole ring
Mechanism of Action
- Gulyaev, D. A., Klenov, M. S., Churakov, A. M., Strelenko, Y. A., Fedyanin, I. V., Lempert, D. B., … & Tartakovsky, V. A. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N (O) N–N fragment. RSC Advances, 11(39), 23998-24006
- Molecular modeling studies: Compound 10ec binds to the colchicine binding site of tubulinDesign and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl …
- Introduction of carbonyl moiety increases density and decomposition temperature: Bis (3-nitro-1- (trinitromethyl)-1H-1,2,4-triazol-5-yl)methanone …
- Structure and properties: 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline - ChemSpider.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-nitro-1H-1,2,4-triazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to yield the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: Amino derivatives of the triazole ring.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is explored for its use in the development of energetic materials and propellants due to its high nitrogen content and stability.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Comparison with Similar Compounds
3-Nitro-1H-1,2,4-triazole: A precursor in the synthesis of Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
Methyl (1H-1,2,4-triazol-1-yl)acetate: Lacks the nitro group, resulting in different chemical properties and reactivity.
Methyl (3-amino-1H-1,2,4-triazol-1-yl)acetate:
Uniqueness: this compound is unique due to the presence of both a nitro group and a methyl ester group, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in energetic materials, while the ester group allows for further functionalization in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-(3-nitro-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c1-13-4(10)2-8-3-6-5(7-8)9(11)12/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISXCYXLGZZFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60317868 |
Source
|
Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70965-23-0 |
Source
|
Record name | 70965-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60317868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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